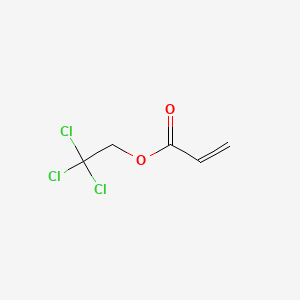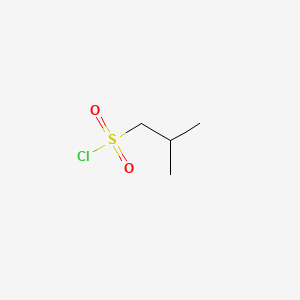
2-(Trifluoroacetyl)cyclohexanone
Overview
Description
2-(Trifluoroacetyl)cyclohexanone is an organic compound with the molecular formula C8H9F3O2 and a molecular weight of 194.15 g/mol. It is frequently used in scientific experiments due to its unique physical and chemical properties. The compound is known for its trifluoromethyl group, which imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoroacetyl)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
2-(Trifluoroacetyl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It finds applications in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules .
Comparison with Similar Compounds
- 2-(2,2,2-Trifluoroacetyl)cyclohexanone
- 2-(Trifluoroacetyl)cyclohexan-1-one
- 2,2,2-Trifluoro-1-(2-oxocyclohexyl)ethan-1-one
Uniqueness: 2-(Trifluoroacetyl)cyclohexanone is unique due to its specific trifluoromethyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLGIXUFCIELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285768 | |
| Record name | 2-(trifluoroacetyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387-89-3 | |
| Record name | 387-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoroacetyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoroacetyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes fluorinated 1,3-diketones, like 2-(Trifluoroacetyl)cyclohexanone, interesting for chemical synthesis?
A1: Fluorinated 1,3-diketones, including this compound, exhibit unique reactivity compared to their non-fluorinated counterparts. The presence of fluorine atoms significantly alters the electron density distribution within the molecule. [, ] This influences their tautomeric behavior (keto-enol, enol-enol) and leads to unexpected reaction pathways. [, ] Researchers are particularly interested in these compounds for several reasons:
- Versatile Building Blocks: They serve as versatile precursors in the synthesis of various heterocyclic compounds like pyrazoles, benzimidazoles, and 1,7-ketoesters. []
- Metal Complexation: These compounds readily form metal complexes and chelates, making them valuable in coordination chemistry. []
- Halogenation Reactions: They undergo unique halogenation reactions, which can be tuned to introduce halogens selectively. This allows for the synthesis of mono-, di-, and tetrahalogenated products. []
Q2: Can you provide an example of a specific reaction involving this compound and its significance?
A2: Yes, one notable reaction is the bromination of this compound. [] Research indicates that using N-bromosuccinimide (NBS) as a brominating agent allows for the selective introduction of bromine atoms at the alpha position of the molecule. [] This is significant because:
Q3: How does the structure of this compound facilitate the formation of metal complexes?
A3: The structure of this compound possesses two carbonyl groups (C=O), which act as excellent electron-donating sites. [] These sites can readily coordinate to metal ions, forming stable metal complexes and chelates. [] This property is particularly useful for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)

methanone](/img/structure/B1295794.png)











